molecular formula C26H23NOS B11034755 11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B11034755
M. Wt: 397.5 g/mol
InChI Key: JKPNFIOHOVIGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a chemical compound known for its diverse applications in the field of medicinal chemistry. It is a derivative of dibenzothiazepine and is often studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves the reaction of 4-methylbenzyl chloride with 2-aminothiophenol to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an antipsychotic and neuroprotective agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through antagonism of various neurological receptors. It binds to dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic receptors. This multi-receptor binding profile contributes to its therapeutic effects, particularly in the treatment of schizophrenia and other psychotic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C26H23NOS

Molecular Weight

397.5 g/mol

IUPAC Name

6-(4-methylphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C26H23NOS/c1-17-11-13-19(14-12-17)26-25-22(27-21-9-5-6-10-24(21)29-26)15-20(16-23(25)28)18-7-3-2-4-8-18/h2-14,20,26-27H,15-16H2,1H3

InChI Key

JKPNFIOHOVIGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.